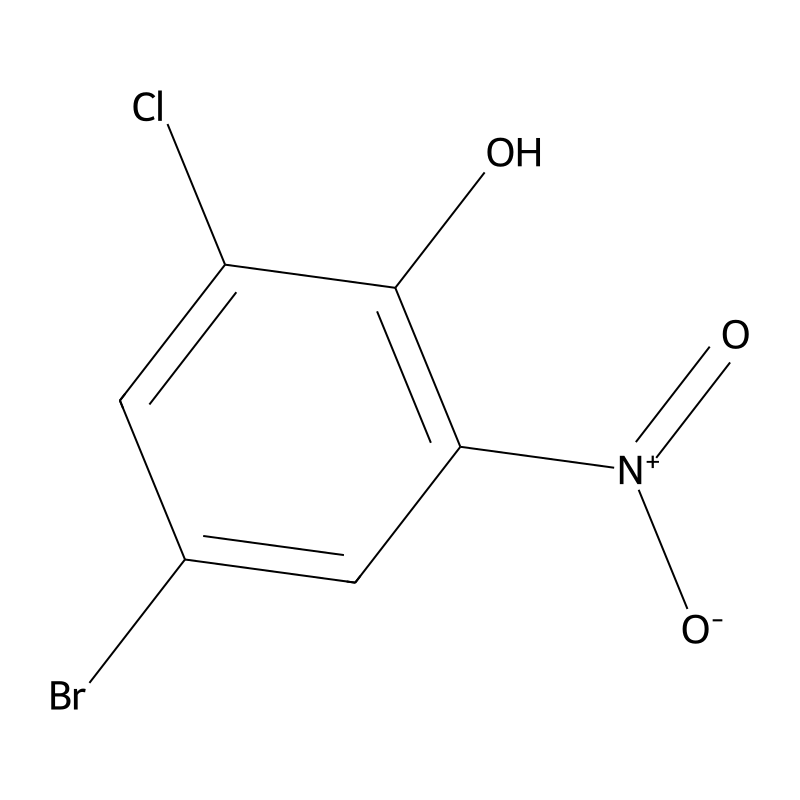4-Bromo-2-chloro-6-nitrophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Bromo-2-chloro-6-nitrophenol
is a chemical compound with the molecular formula C6H3BrClNO3 . It is a solid substance at room temperature and has a molecular weight of 252.45 .
The nitro group, NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
4-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula and a molecular weight of approximately 252.45 g/mol. It is characterized by the presence of a bromine atom, a chlorine atom, and a nitro group attached to a phenolic structure. This compound is typically presented as a solid and is known for its distinct chemical properties, which make it significant in various applications, particularly in the field of organic chemistry and pharmaceuticals .
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group, altering the compound's properties significantly.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions depending on the conditions and reagents used.
These reactions contribute to its utility in synthesizing more complex organic compounds .
Several synthesis methods for 4-bromo-2-chloro-6-nitrophenol have been documented:
- Nitration of Brominated Phenols: Starting from brominated phenols, nitration can be performed using concentrated nitric acid.
- Halogen Exchange Reactions: Chlorination of 4-bromo-2-nitrophenol can yield 4-bromo-2-chloro-6-nitrophenol under controlled conditions.
- Direct Halogenation: The compound may also be synthesized through direct halogenation of 2-chloro-6-nitrophenol using bromine.
These methods have been optimized for yield and purity, with reported yields exceeding 90% in some cases .
4-Bromo-2-chloro-6-nitrophenol finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
- Research: Employed in laboratory settings for studying reaction mechanisms and biological interactions.
The compound's unique structure allows for diverse applications across these domains .
Several compounds share structural similarities with 4-bromo-2-chloro-6-nitrophenol. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-Bromo-4-chloro-6-nitrophenol | 291871 | Different positioning of bromine and chlorine. |
| 4-Bromo-5-chloro-2-nitrophenol | 1016234 | Variation in the position of substituents. |
| 2-Bromo-3-fluoro-6-nitrophenol | 10397908 | Contains a fluorine atom instead of chlorine. |
| 4-Bromo-2-fluoro-5-nitrophenol | 66146312 | Fluorine substitution at different positions. |
The uniqueness of 4-bromo-2-chloro-6-nitrophenol lies in its specific combination of halogen substituents and the nitro group, which influences its reactivity and potential applications compared to these similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Pictograms

Irritant








